molecular formula C9H10BrClFN3 B589340 Romifidine-d4 Hydrochloride CAS No. 1329834-57-2

Romifidine-d4 Hydrochloride

Cat. No.: B589340
CAS No.: 1329834-57-2
M. Wt: 298.577
InChI Key: SDXVSIWCVTYYQN-HGFPCDIYSA-N
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Scientific Research Applications

Romifidine-d4 Hydrochloride is primarily used in pharmacokinetic research and biological analysis . Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Romifidine in various conditions.

    Biology: Employed in biological assays to understand the interaction of Romifidine with biological systems.

    Medicine: Utilized in veterinary medicine research to study the pharmacokinetics and pharmacodynamics of Romifidine.

    Industry: Used in the production of stable isotope-labeled compounds for research and development purposes.

Mechanism of Action

Target of Action

Romifidine-d4 Hydrochloride, a deuterium-labeled variant of Romifidine, primarily targets the α2-adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, mediating a wide range of physiological effects such as sedation, analgesia, and decreased sympathetic outflow .

Mode of Action

This compound acts as an agonist at the α2-adrenergic receptor . By binding to this receptor, it mimics the action of natural neurotransmitters and triggers a response, leading to a decrease in neurotransmitter release. This results in sedative and analgesic effects .

Biochemical Pathways

Its action on the α2-adrenergic receptor is known to influence several downstream effects, including a decrease in camp production, inhibition of calcium channels, and activation of inwardly rectifying potassium channels . These changes contribute to the overall sedative and analgesic effects of the drug.

Pharmacokinetics

Studies on romifidine have shown that it has a long terminal elimination half-life This suggests that the drug is slowly eliminated from the body, which could contribute to its long-lasting effects

Result of Action

The primary result of this compound’s action is sedation and analgesia , particularly in large animals like horses . It has been observed to cause a significant reduction in heart rate and cardiac index, and an increase in mean arterial pressure . The decline in cardiovascular and sedative effects correlates with the decline in plasma Romifidine concentration .

Action Environment

The action of this compound can be influenced by various environmental factors, although specific details are not fully known. Factors such as the animal’s health status, age, and concurrent medications can potentially affect the drug’s action, efficacy, and stability. It’s also worth noting that Romifidine is often used alongside other sedative or analgesic drugs such as ketamine or butorphanol , which can also influence its effects.

Chemical Reactions Analysis

Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Romifidine-d4 Hydrochloride is similar to other alpha-2 adrenergic receptor agonists, such as:

    Clonidine: Used in human medicine for hypertension and attention deficit hyperactivity disorder.

    Dexmedetomidine: Used as a sedative in intensive care settings.

    Xylazine: Used as a sedative and analgesic in veterinary medicine.

This compound is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies and biological analysis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Romifidine-d4 Hydrochloride involves the modification of Romifidine, a sedative and analgesic drug, by replacing some of its hydrogen atoms with deuterium atoms. This is achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Romifidine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Romifidine is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: Deuterated reagents, such as deuterated hydrogen gas (D2), are added to the solution.", "Step 3: The reaction mixture is heated and stirred under reflux conditions for several hours.", "Step 4: The resulting product is purified by chromatography or other suitable methods.", "Step 5: The purified product is treated with hydrochloric acid to form Romifidine-d4 Hydrochloride." ] }

CAS No.

1329834-57-2

Molecular Formula

C9H10BrClFN3

Molecular Weight

298.577

IUPAC Name

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;

InChI Key

SDXVSIWCVTYYQN-HGFPCDIYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl

Synonyms

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride;  STH 2130Cl;  Sedivet; 

Origin of Product

United States

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